molecular formula C20H21NO4 B288026 2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

货号 B288026
分子量: 339.4 g/mol
InChI 键: DXXCJFHMKLUMMI-OUKQBFOZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, also known as DHβE, is a chemical compound that has been widely studied for its potential applications in scientific research. DHβE is a selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), which are involved in a variety of physiological processes in the human body.

作用机制

2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-oneβE acts as a competitive antagonist of α4β2 nAChRs, binding to the receptor site and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor, which in turn affects the downstream signaling pathways that are involved in the physiological processes regulated by α4β2 nAChRs.
Biochemical and Physiological Effects:
This compoundβE has been shown to have a number of biochemical and physiological effects, particularly in the brain. It has been shown to reduce the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and addiction. It has also been shown to impair learning and memory in animal models, suggesting that α4β2 nAChRs play a role in these processes. Additionally, this compoundβE has been shown to have potential therapeutic applications in the treatment of nicotine addiction, as it can block the rewarding effects of nicotine.

实验室实验的优点和局限性

One of the main advantages of 2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-oneβE is its selectivity for α4β2 nAChRs, which allows for specific targeting of these receptors in scientific research. Additionally, this compoundβE is relatively stable and easy to synthesize, making it a convenient tool for studying α4β2 nAChRs. However, one limitation of this compoundβE is its potential off-target effects, as it may also interact with other types of nAChRs or with other proteins in the brain. Additionally, the effects of this compoundβE may vary depending on the species and strain of animal used in experiments, as well as the dose and route of administration.

未来方向

There are several potential future directions for research on 2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-oneβE. One area of interest is the development of more selective and potent α4β2 nAChR antagonists, which could have therapeutic applications in the treatment of neurological disorders. Another area of interest is the investigation of the role of α4β2 nAChRs in other physiological processes, such as pain perception and immune function. Additionally, further research is needed to fully understand the potential off-target effects of this compoundβE and to develop strategies to minimize these effects in scientific research.

合成方法

2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-oneβE can be synthesized through a multi-step process involving the reaction of 2,4,6-cycloheptatrien-1-one with 3-(2,3-dimethoxyphenyl)acrylic acid, followed by the addition of ethylamine and the removal of the protecting groups. The final product is a white crystalline powder that is soluble in organic solvents.

科学研究应用

2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-oneβE has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of α4β2 nAChRs, which are widely distributed in the brain and are involved in a variety of physiological processes, including learning and memory, attention, and addiction. This compoundβE has been used to study the role of α4β2 nAChRs in these processes, as well as to investigate the potential therapeutic applications of α4β2 nAChR antagonists in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

属性

分子式

C20H21NO4

分子量

339.4 g/mol

IUPAC 名称

2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C20H21NO4/c1-4-21-16-10-6-5-9-15(19(16)23)17(22)13-12-14-8-7-11-18(24-2)20(14)25-3/h5-13H,4H2,1-3H3,(H,21,23)/b13-12+

InChI 键

DXXCJFHMKLUMMI-OUKQBFOZSA-N

手性 SMILES

CCNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC

SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C(=CC=C2)OC)OC

规范 SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C(=CC=C2)OC)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。